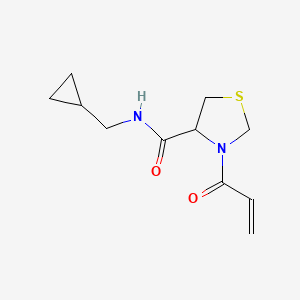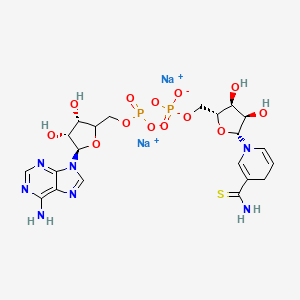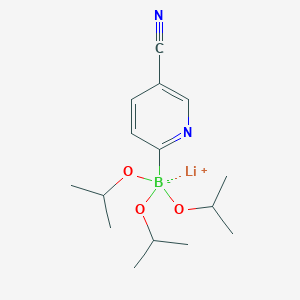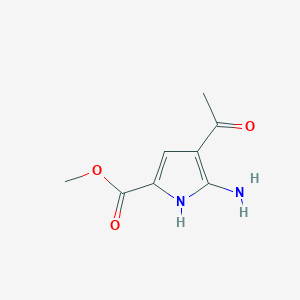![molecular formula C18H23N3O B2777754 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole CAS No. 2411291-08-0](/img/structure/B2777754.png)
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole, also known as CYM51010, is a chemical compound that belongs to the class of pyrazoles. This compound is widely used in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This leads to the disruption of the phosphorylation of key substrates, such as PERIOD proteins, which are essential for the regulation of circadian rhythms.
Biochemical and Physiological Effects:
Studies have shown that this compound can regulate the circadian clock in various cell types, including fibroblasts, neurons, and cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole in lab experiments is its high selectivity for CK1δ, which reduces the risk of off-target effects. However, this compound has poor solubility in water, which can limit its use in some experimental setups.
Future Directions
The potential therapeutic applications of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole are vast, and there is a need for further research in this area. Some of the future directions for the use of this compound include:
1. Investigating the role of CK1δ in the regulation of other cellular processes.
2. Developing more potent and selective CK1δ inhibitors.
3. Studying the effects of this compound in animal models of circadian rhythm disorders and neurodegenerative diseases.
4. Exploring the use of this compound in combination with other drugs for cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various research areas. Its selective inhibition of CK1δ makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole involves the reaction of 1-cyclobutylaziridine-2-carboxylic acid with 4-hydroxy-3,5-dimethylphenylboronic acid, followed by the reaction with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in the regulation of circadian rhythms, cell cycle, and DNA damage response. This compound has been extensively studied in various research areas, including cancer, neurodegenerative diseases, and circadian rhythm disorders.
Properties
IUPAC Name |
1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-10-14(2)21(19-13)16-6-8-18(9-7-16)22-12-17-11-20(17)15-4-3-5-15/h6-10,15,17H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAMJPNSIOKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)OCC3CN3C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2777678.png)



![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)



![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)



